

4-Amino-3-fluorophenol Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-fluorophenol hydrochloride

Cat. No.: B579377

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Abstract: This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of **4-Amino-3-fluorophenol hydrochloride** (CAS No: 18266-53-0).^[1] This compound is a critical intermediate in the pharmaceutical industry, valued for its unique structural features that are instrumental in the development of advanced therapeutic agents.^[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key properties, and visualizations of synthetic pathways and structure-activity relationships.

Chemical and Physical Properties

4-Amino-3-fluorophenol hydrochloride is the hydrochloride salt of 4-Amino-3-fluorophenol. The data presented below pertains to both the hydrochloride salt and the free base, as indicated.

Property	Value	CAS Number	Source
Molecular Formula	C ₆ H ₆ FNO·HCl	18266-53-0	[1]
C ₆ H ₆ FNO (free base)	399-95-1		[3] [4] [5]
Molecular Weight	163.58 g/mol	18266-53-0	[1]
127.12 g/mol (free base)	399-95-1		[4] [5] [6] [7]
Appearance	Cream to brown powder/crystal	399-95-1	[3] [8]
Melting Point	134.0-144.0 °C (free base)	399-95-1	[3]
135.0-140.0 °C (free base)	399-95-1		[8]
>130°C (dec.) (free base)	399-95-1		[9]
139 °C (free base)	399-95-1		[10]
Boiling Point	270.4±25.0 °C at 760 mmHg (free base)	399-95-1	[10]
Solubility	Soluble in Methanol	399-95-1	[9]
Purity	≥95.0% (GC)	399-95-1	[3]
>98.0% (GC)	399-95-1		[8]
97%	18266-53-0		[1]
IUPAC Name	4-amino-3-fluorophenol;hydrochloride	18266-53-0	[1]
4-amino-3-fluorophenol (free base)	399-95-1		[3] [5]

Synonyms	2-Fluoro-4-hydroxyaniline, hydrochloride	18266-53-0	[1]
2-Fluoro-4-hydroxyaniline (free base)	399-95-1	[4][5][8]	
3-Fluoro-4-aminophenol (free base)	399-95-1	[5][9][10]	

Spectral Data

While a comprehensive spectral analysis for the hydrochloride salt is not readily available in the cited literature, $^1\text{H-NMR}$ data for the free base, 4-Amino-3-fluorophenol, has been reported.

- $^1\text{H-NMR}$ Spectrum (DMSO-d₆): δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s).[11]

Experimental Protocols: Synthesis

Multiple synthetic routes for 4-Amino-3-fluorophenol have been documented. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Protocol 1: Synthesis from 3-Fluoro-4-nitrophenol

This method involves the reduction of 3-fluoro-4-nitrophenol.

Methodology:

- To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[11]
- Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[11]
- After the reaction is complete, filter the mixture to remove the palladium catalyst.

- Wash the catalyst with ethanol.[11]
- Concentrate the combined filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid (16.1 g, 100% yield).[11]

Protocol 2: Synthesis from p-Nitrophenol

This multi-step synthesis starts from the more accessible p-nitrophenol.

Methodology:

- Catalytic Hydrogenation: Convert p-nitrophenol to p-aminophenol via catalytic hydrogenation.[12]
- Sulfonation: Perform a sulfonation reaction on the resulting p-aminophenol.[11][12][13]
- Fluorine Substitution: Introduce the fluorine atom at the 3-position through a fluorine substitution reaction.[11][12][13]
- Desulfonation and Extraction: Carry out a desulfonation reaction and then extract the final product, 4-Amino-3-fluorophenol.[11][12][13]

Role in Drug Development and Pharmaceutical Applications

4-Amino-3-fluorophenol hydrochloride is a highly valued raw material in the pharmaceutical industry.[2] Its significance stems from the unique properties that the fluorine atom imparts to the final active pharmaceutical ingredient (API).[2] The fluorinated aniline and phenol groups make it an ideal precursor for constructing complex molecular architectures found in modern drugs.[2]

Key Advantages of Fluorine Incorporation:

- Enhanced Biological Activity: The high electronegativity of the fluorine atom can alter the electron distribution within a molecule, potentially improving its binding affinity and interaction with biological targets.[2]

- Improved Pharmacokinetics: Fluorine substitution can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to increased bioavailability and a longer half-life. It can also improve the molecule's ability to cross biological membranes.[2]
- Reduced Side Effects: By increasing the selectivity of a drug for its intended target, fluorine substitution can minimize off-target interactions, which are often responsible for adverse effects.[2]

These beneficial properties make **4-Amino-3-fluorophenol hydrochloride** a sought-after intermediate for medicinal chemists and R&D scientists developing novel therapeutic agents.[2]

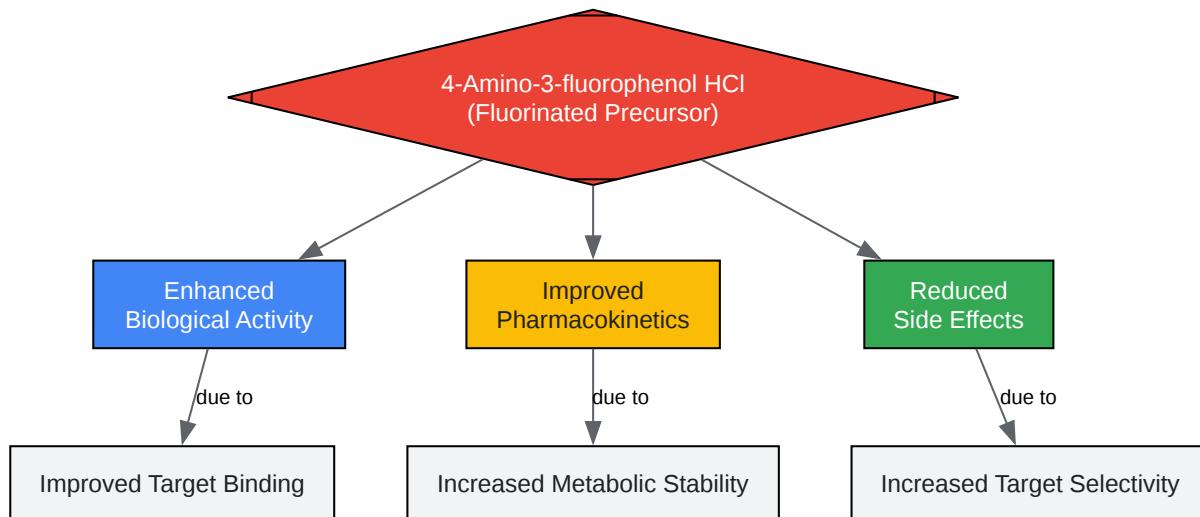
Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the chemical structure and its pharmaceutical impact.



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Caption: Synthesis workflow from 3-Fluoro-4-nitrophenol.



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Caption: Impact of fluorine on final drug properties.

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